![molecular formula C10H16O B1317323 Spiro[2.7]decan-4-one CAS No. 935-61-5](/img/structure/B1317323.png)

Spiro[2.7]decan-4-one

Vue d'ensemble

Description

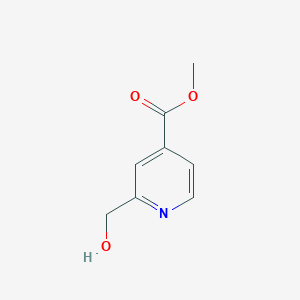

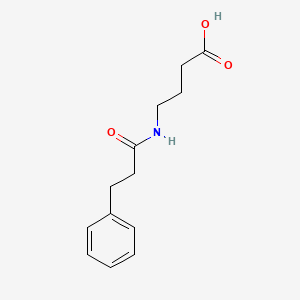

Spiro[2.7]decan-4-one is a chemical compound with the CAS Number: 935-61-5 . It has a molecular weight of 152.24 and its IUPAC name is spiro[2.7]decan-4-one .

Molecular Structure Analysis

The molecular structure of Spiro[2.7]decan-4-one is represented by the linear formula C10H16O . The InChI code for this compound is 1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2 .Physical And Chemical Properties Analysis

Spiro[2.7]decan-4-one is a colorless liquid . Its molecular weight is 152.24 . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique

- Scientific Field : Chemical Intermediates Research

- Application Summary : This research focuses on the synthesis of spiro[indoline-3,3′-pyrrolizin]-2-one derivatives using a 1,3-dipolar cycloaddition reaction .

- Methods of Application : The reaction of 1,3-dipolar cycloaddition of azomethine ylide generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones to the above dipolarophiles takes place .

- Results or Outcomes : This reaction proceeded the HOMO of azomethine ylide directly interacted with LUMO of the alkene . This reaction of azomethine ylide to dipolarophile with exocyclic double bond affords the spiro-heterocycles .

- Scientific Field : Medicinal Chemistry

- Application Summary : Spirocyclic derivatives have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

- Methods of Application : The synthesis and antioxidant activity of a new spirocyclopropanoxyindole [2.4.0] compound has been reported .

- Results or Outcomes : This compound showed moderately good activity, with an inhibition percentage at 1 mg mL1 of 63.90%, compared to vitamin C as standard, with 82.30% inhibition at the same concentration .

Efficient base-free asymmetric one-pot synthesis of spiro derivatives

Spirocyclic derivatives as antioxidants

- Spiro Compounds in Drug Discovery

- Scientific Field : Pharmaceutical Research

- Application Summary : Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .

- Methods of Application : The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases .

- Results or Outcomes : Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .

- Spiro Compounds in Material Science

- Scientific Field : Material Science

- Application Summary : Spiro compounds are used in the development of new materials due to their unique structural properties .

- Methods of Application : The synthesis of spiro compounds for material science applications often involves complex chemical reactions .

- Results or Outcomes : The unique properties of spiro compounds have led to the development of new materials with improved performance .

Safety And Hazards

Propriétés

IUPAC Name |

spiro[2.7]decan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETZKAVEKAPJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC2)C(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538930 | |

| Record name | Spiro[2.7]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.7]decan-4-one | |

CAS RN |

935-61-5 | |

| Record name | Spiro[2.7]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)